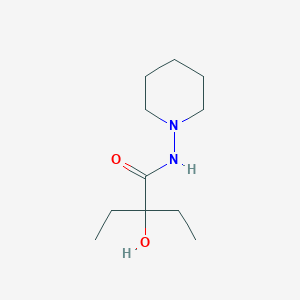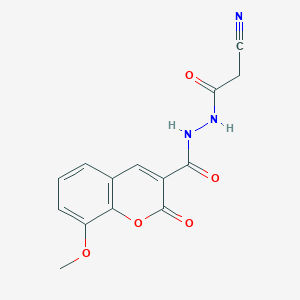![molecular formula C22H16BrN3O4 B15008093 (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008093.png)
(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-{[5-(2-BROMO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazolone core, and various substituents such as bromine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[5-(2-BROMO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of 5-(2-bromo-5-nitrophenyl)furan-2-carbaldehyde with 3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4Z)-4-{[5-(2-BROMO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of (4Z)-4-{[5-(2-BROMO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
2-Bromo-5-(trifluoromethyl)pyridine: A compound with a bromine substituent and a pyridine ring.
Carbonyl Compounds: Compounds containing the carbonyl group, which can undergo similar reactions.
特性
分子式 |
C22H16BrN3O4 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC名 |
(4Z)-4-[[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C22H16BrN3O4/c1-13-3-5-15(6-4-13)25-22(27)18(14(2)24-25)12-17-8-10-21(30-17)19-11-16(26(28)29)7-9-20(19)23/h3-12H,1-2H3/b18-12- |
InChIキー |
JVKIPYRKPLJGDB-PDGQHHTCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)/C(=N2)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)C(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B15008010.png)
![5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)
![3-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B15008017.png)

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15008039.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15008043.png)

![methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15008070.png)
![7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B15008072.png)
![ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15008084.png)
![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B15008090.png)
![3-[(dibenzylamino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15008103.png)
![N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide](/img/structure/B15008108.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(6-butyl-3-cyanopyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B15008110.png)
